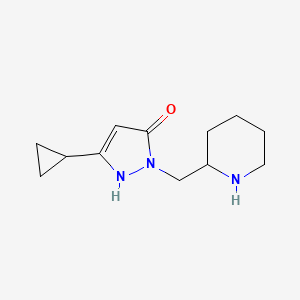

3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12-7-11(9-4-5-9)14-15(12)8-10-3-1-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMPNZPQZKWMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C(=O)C=C(N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 221.30 g/mol

CAS Number: 2098089-60-0

The compound features a pyrazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its unique biological profile.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity . A study on related pyrazole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural characteristics of these compounds are believed to enhance their interaction with microbial targets.

Anticancer Activity

Pyrazole derivatives have also been studied for their anticancer properties . Specifically, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation. For instance, studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazoles could induce apoptosis and enhance the effects of conventional chemotherapeutics like doxorubicin . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which play a role in inflammation.

- Receptor Modulation: It can bind to receptors involved in neurotransmission or cellular signaling, potentially leading to altered physiological responses.

- Cell Cycle Regulation: By affecting cell cycle proteins, this compound can induce cell cycle arrest in cancer cells, promoting apoptosis.

Comparative Analysis

To understand the potential advantages of this compound over similar compounds, a comparison table is presented below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Potential |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | High |

| 3-Cyclopropyl-1-(piperidin-4-methyl)-1H-pyrazol-5-ol | Structure | Moderate | Low | Moderate |

| 3-Cyclopropyl-5-(piperidinylmethyl)-1H-pyrazole | Structure | Low | High | Low |

Case Studies

Several studies highlight the compound's potential:

- Study on Antitumor Activity: A recent investigation into pyrazole derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-cyclopropyl counterparts .

- Antimicrobial Efficacy Study: In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 234.34 g/mol. Its structure features a pyrazole ring substituted with a cyclopropyl group and a piperidine moiety, which contributes to its unique biological properties.

Synthesis and Derivative Development

The synthesis of 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can begin with the formation of a pyrazole ring through cyclization reactions followed by subsequent substitutions to introduce the cyclopropyl and piperidine groups .

Synthesis Pathway Example

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Pyrazole precursors + acid catalyst | Pyrazole intermediate |

| 2 | Substitution | Cyclopropyl halide + base | Cyclopropyl-substituted pyrazole |

| 3 | Alkylation | Piperidine derivative + base | Final product: this compound |

Case Studies and Research Findings

Case Study: Anticancer Activity

In a recent study published in MDPI, researchers synthesized various derivatives of pyrazole compounds and tested their efficacy against cancer cell lines. The findings indicated that certain modifications to the core structure significantly enhanced their potency against specific types of cancer cells .

Case Study: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The results suggested that these compounds could modulate neuroinflammatory pathways, providing a basis for further research into their use in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities with related compounds:

*Molecular weight inferred from for a structurally similar compound.

Key Observations:

Substituent Effects on Bioactivity :

- The hydroxyl group at C5 is critical for hydrogen bonding in NADPH oxidase inhibitors (e.g., 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol) .

- Replacement of hydroxyl with an amine (as in 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine) may alter target specificity due to reduced hydrogen-bonding capacity .

Role of Cyclopropyl Group :

- Cyclopropyl substituents improve metabolic stability by resisting cytochrome P450-mediated oxidation, a feature shared with the target compound and its fluorophenyl analog .

Piperidine vs. Sulfonyl Groups :

- The piperidinylmethyl group in the target compound likely enhances solubility compared to sulfonyl-containing analogs (e.g., 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol), which exhibit rigid hydrogen-bonded dimers in crystal structures .

Physicochemical Properties

- Lipophilicity : The target compound’s cyclopropyl and piperidinyl groups balance lipophilicity (predicted logP ~2.5), whereas fluorophenyl analogs (e.g., ) may have higher logP due to fluorine’s hydrophobicity.

- Solubility : Piperidinylmethyl and hydroxyl groups likely improve aqueous solubility compared to purely aromatic derivatives (e.g., 3-phenyl-1H-pyrazol-5-ol) .

Preparation Methods

Preparation Methods of 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol

General Synthetic Strategy

The synthesis of substituted pyrazoles such as this compound typically involves:

- Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives , which is a classical and efficient approach to form the pyrazole ring.

- Reductive amination or alkylation to introduce the piperidin-2-ylmethyl substituent.

- Functional group transformations to install the cyclopropyl group and the hydroxyl group at the 5-position of the pyrazole ring.

This approach is supported by extensive research on pyrazole derivatives synthesis, emphasizing the versatility of 1,3-diketones and hydrazines as starting materials.

Stepwise Preparation Outline

| Step | Reaction Type | Description | Typical Reagents/Conditions | Yield Range |

|---|---|---|---|---|

| 1 | Cyclocondensation | Condensation of a suitable 1,3-diketone with hydrazine derivative to form the pyrazole ring | 1,3-diketone, hydrazine, solvent (e.g., ethanol, DMF) | 65–95% |

| 2 | Introduction of Cyclopropyl Group | Alkylation or cross-coupling to install the cyclopropyl substituent at the 3-position | Cyclopropyl halides or cyclopropylboron reagents | Variable |

| 3 | Reductive Amination | Coupling of piperidin-2-ylmethyl amine with pyrazole aldehyde or ketone intermediate | Sodium triacetoxyborohydride or sodium cyanoborohydride | 60–85% |

| 4 | Hydroxylation | Functionalization to introduce the 5-hydroxy group on the pyrazole ring | Oxidation or selective hydroxylation reagents | Moderate |

Detailed Synthetic Routes and Research Findings

Cyclocondensation of 1,3-Diketones with Hydrazines

The initial pyrazole core is synthesized by cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, Girish et al. reported a green, nano-ZnO catalyzed protocol that yields 1,3,5-substituted pyrazoles with excellent yields (~95%) and short reaction times. The reaction typically proceeds under mild conditions in ethanol or aprotic solvents like DMF, with acidic additives to enhance dehydration and ring closure.

Reductive Amination to Attach Piperidin-2-ylmethyl Group

Reductive amination is a widely used method to attach amine-containing substituents. In this context, the pyrazole intermediate bearing an aldehyde or ketone functionality at the 1-position undergoes reductive amination with piperidin-2-ylmethyl amine. Sodium triacetoxyborohydride or sodium cyanoborohydride are common reducing agents, providing good yields (60–85%) and high selectivity under mild conditions.

Hydroxylation at the 5-Position

The hydroxyl group at the 5-position of the pyrazole ring can be introduced by selective oxidation or hydroxylation of the pyrazole intermediate. This step often involves mild oxidants such as Dess–Martin periodinane or other selective reagents to avoid affecting other sensitive substituents on the molecule.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | 1,3-diketone + hydrazine, ZnO catalyst, EtOH | 65–95 | Green protocol available, mild conditions |

| Cyclopropyl group installation | Alkylation / Cross-coupling | Cyclopropyl halide or boron reagent, catalyst | 50–80 | Requires careful control, moderate yields |

| Piperidin-2-ylmethyl attachment | Reductive amination | Piperidin-2-ylmethyl amine + NaBH(OAc)3 | 60–85 | High selectivity, mild conditions |

| Hydroxylation at 5-position | Selective oxidation/hydroxylation | Dess–Martin periodinane or equivalent oxidant | Moderate | Sensitive step, moderate yields |

Research Highlights and Observations

- The cyclocondensation approach remains the most efficient and widely used method for pyrazole core synthesis due to its simplicity and high yield.

- Reductive amination is preferred for introducing the piperidin-2-ylmethyl substituent because of its mild reaction conditions and compatibility with various functional groups.

- The installation of the cyclopropyl group is more challenging and requires optimization of reaction conditions to maximize yield and selectivity.

- Hydroxylation at the 5-position is typically carried out as a late-stage functionalization to avoid interference with earlier steps and to maintain the integrity of the pyrazole core.

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of 3-cyclopropyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and piperidine substitution. Key steps include:

- Pd-catalyzed cross-coupling for introducing the cyclopropyl group (e.g., using Pd(PPh₃)₄ in degassed DMF/water mixtures) .

- Reflux conditions (e.g., ethanol or THF at 70–80°C) to promote cyclization and improve yield .

- Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography to isolate the product from by-products like unreacted intermediates or dimerized species .

Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Impurities are monitored using HPLC with C18 columns and UV detection at 254 nm .

(Basic) How can spectroscopic techniques confirm the structural integrity and tautomeric forms of this compound?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm, pyrazole NH at δ 10–12 ppm). Tautomerism (pyrazol-5-ol vs. pyrazolone) is resolved via 2D NMR (e.g., NOESY for spatial proximity analysis) .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the enol form) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 262.1452) and fragments (e.g., loss of cyclopropane at m/z 189) .

(Advanced) What strategies resolve discrepancies in reported biological activity data across pharmacological assays?

Contradictions often arise from assay-specific variables:

- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Concentration ranges : Use dose-response curves to identify non-linear effects (e.g., cytotoxicity at >10 μM) .

- Metabolic interference : Include liver microsome pre-incubation to evaluate stability .

Meta-analysis of raw data (e.g., IC₅₀ values normalized to control assays) can reconcile differences .

(Advanced) Which computational approaches predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets), prioritizing poses with hydrogen bonds to pyrazole-OH and cyclopropane hydrophobicity .

- MD simulations : GROMACS simulations (50 ns) assess conformational stability of the piperidine-methyl group in aqueous vs. lipid bilayer environments .

- QSAR models : Correlate substituent electronegativity (e.g., cyclopropane vs. methyl groups) with activity trends .

(Basic) How are common synthetic by-products identified and quantified?

- HPLC-MS : Detects by-products like 3-cyclopropyl-1H-pyrazol-5-ol (unsubstituted intermediate) or bis-pyrazole dimers using reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization track reaction progress .

(Advanced) How can solubility and stability be optimized for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH adjustment : Buffers (pH 7.4 PBS) stabilize the enol form, reducing degradation .

- Lyophilization : Freeze-drying with trehalose improves long-term storage stability .

(Basic) What protocols determine key physicochemical properties (e.g., logP, pKa)?

- logP : Shake-flask method (octanol/water partitioning) with UV quantification at λmax 275 nm .

- pKa : Potentiometric titration (0.1 M KCl, 25°C) identifies deprotonation of the pyrazole-OH (pKa ~8.2) .

(Advanced) What mechanistic role does the cyclopropane ring play in target interactions?

- Conformational rigidity : Restricts rotation, enhancing binding entropy (ΔS) to rigid enzyme pockets .

- Electron-withdrawing effects : Stabilizes charge-transfer interactions with aromatic residues (e.g., Tyr in kinases) .

(Basic) Which chromatographic methods assess purity?

- HPLC-DAD : Symmetry C18 column (4.6 × 150 mm), 1.0 mL/min flow, 10–90% acetonitrile gradient over 20 min .

- GC-MS : For volatile impurities (e.g., residual solvents like THF), using DB-5MS columns .

(Advanced) How does the piperidin-2-ylmethyl group influence bioavailability?

- Bioavailability : The piperidine moiety enhances membrane permeability via amine protonation at physiological pH .

- Metabolic stability : N-Methylation of piperidine reduces CYP450 oxidation, as shown in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.